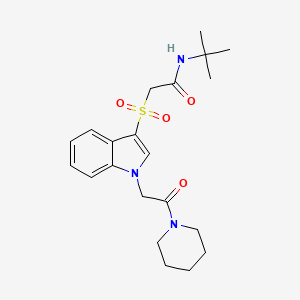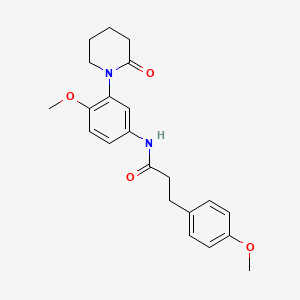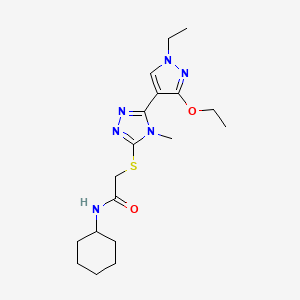![molecular formula C14H15N3O2S B2745311 2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-phenyl-1,3,4-oxadiazole CAS No. 484694-46-4](/img/structure/B2745311.png)
2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-phenyl-1,3,4-oxadiazole
Descripción general
Descripción
2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-phenyl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a heterocyclic organic molecule that contains a five-membered oxadiazole ring and a pyrrolidine ring.
Aplicaciones Científicas De Investigación
Therapeutic Applications
1,3,4-Oxadiazoles, including compounds such as 2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-phenyl-1,3,4-oxadiazole, have been extensively researched for their therapeutic applications. They possess a broad spectrum of bioactivities due to their unique structural feature, allowing effective binding with various enzymes and receptors through multiple weak interactions. This structural characteristic underpins their application in medicinal chemistry, encompassing anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antihypertensive agents, among others. The potential of 1,3,4-oxadiazole derivatives in the development of novel medicinal agents with high therapeutic potency is substantial, contributing significantly to advancements in the treatment of diverse ailments (Verma et al., 2019).
Pharmacological Significance
The pharmacological relevance of 1,3,4-oxadiazole and its derivatives, such as the specified compound, is underscored by their wide-ranging activities. These derivatives display antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Recent studies have highlighted the significant increase in pharmacological activity attributed to hydrogen bond interactions with biomacromolecules. The ongoing research into oxadiazole derivatives, including their synthesis and pharmacological evaluation, underscores their importance in drug development and pharmacology (Wang et al., 2022).
Metal-Ion Sensing Applications
1,3,4-Oxadiazoles, by virtue of their photoluminescent properties, chemical and thermal stability, and potential coordination sites, have found applications beyond pharmacology, including in the development of metal-ion sensors. The ability to synthesize diverse 1,3,4-oxadiazole derivatives facilitates their use in creating fluorescent frameworks for potential chemosensors, offering new avenues for the detection and analysis of metal ions through various sensing mechanisms (Sharma et al., 2022).
Antiparasitic Agent Development
The heterocyclic oxadiazole rings, including the 1,3,4-oxadiazole moiety found in compounds like 2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-phenyl-1,3,4-oxadiazole, serve as promising scaffolds in the design and synthesis of drugs for treating parasitic infections. The versatility of the oxadiazole core, coupled with its ability to interact with biological receptors, makes it a valuable tool in the development of antiparasitic drugs, highlighting the compound's significance in addressing global health challenges (Pitasse-Santos et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been known to exhibit psychotropic and cerebroprotective effects . They are widely used for the treatment of central nervous system and cerebrovascular disorders .
Mode of Action
It’s worth noting that similar compounds interact with their targets to induce changes that result in their therapeutic effects .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to their observed therapeutic effects .
Result of Action
Similar compounds have been known to exhibit various therapeutic effects, including psychotropic and cerebroprotective effects .
Propiedades
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-12(17-8-4-5-9-17)10-20-14-16-15-13(19-14)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLAAANGOLFBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329239 | |
| Record name | 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49736094 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone | |
CAS RN |
484694-46-4 | |
| Record name | 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2745232.png)


![4-(dibutylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2745238.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2745240.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B2745245.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2745246.png)



![2-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2745251.png)